molecular formula C4H4Cl2N2O2S B1421549 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1245807-31-1

4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B1421549
CAS No.: 1245807-31-1
M. Wt: 215.06 g/mol
InChI Key: QAISCMHOYPFPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride (CAS: 1245807-31-1) is a versatile heteroaromatic sulfonyl chloride with a molecular formula of C4H4Cl2N2O2S and a molecular weight of 215.06 g/mol . This compound serves as a high-value synthetic building block, particularly in the pharmaceutical and agrochemical industries. Its primary application is as a precursor for the synthesis of sulfonamide derivatives, which are formed through reactions with various amines. These sulfonamides are a critical structural motif found in numerous bioactive molecules and approved drugs . The molecular scaffold, featuring both a sulfonyl chloride and a chloro-substituted pyrazole, makes this reagent a valuable intermediate for constructing more complex chemical entities. Researchers utilize it to introduce the sulfonamide functional group into target molecules, a key step in medicinal chemistry for modulating biological activity and physicochemical properties. The compound is typically shipped with cold-chain transportation to preserve its integrity and is moisture-sensitive, requiring proper storage and handling to maintain stability and purity . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-2-methylpyrazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N2O2S/c1-8-4(11(6,9)10)3(5)2-7-8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAISCMHOYPFPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101232190
Record name 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101232190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245807-31-1
Record name 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245807-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101232190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride: A Key Intermediate in Chemical Innovation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride stands as a pivotal heterocyclic building block in the landscape of modern organic synthesis. Its unique substitution pattern, featuring a reactive sulfonyl chloride moiety and a strategically positioned chlorine atom on the pyrazole ring, makes it a highly versatile reagent. This guide provides a comprehensive overview of its chemical identity, safety protocols, synthesis, reactivity, and significant applications, particularly in the realms of pharmaceutical and agrochemical development. Understanding the nuances of this compound is critical for researchers aiming to leverage its potential in creating novel molecules with significant biological activity.

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective and safe utilization in research and development. The key identifiers and physicochemical characteristics of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride are summarized below.

IdentifierValue
CAS Number 1245807-31-1[1][2]
Molecular Formula C₄H₄Cl₂N₂O₂S[1]
Molecular Weight 215.06 g/mol [1]
IUPAC Name 4-chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride
Canonical SMILES CN1C(=C(C=N1)Cl)S(=O)(=O)Cl[1]
Purity Typically ≥98%

Safety, Handling, and Storage

As a reactive sulfonyl chloride, 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride necessitates careful handling to mitigate potential hazards. The following information is a synthesis of typical safety data sheet (SDS) recommendations.

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 1C

  • Serious Eye Damage/Eye Irritation: Category 1

  • Acute Aquatic Toxicity: Category 3

  • Chronic Aquatic Toxicity: Category 3

Hazard Statements (H-phrases):

  • H314: Causes severe skin burns and eye damage.

  • H412: Harmful to aquatic life with long lasting effects.

Precautionary Statements (P-phrases):

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/ physician.

  • P405: Store locked up.

  • P501: Dispose of contents/ container to an approved waste disposal plant.

Handling:

  • Work in a well-ventilated area, preferably under a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or vapors.

  • Keep away from moisture and water, as it can hydrolyze the sulfonyl chloride group.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong bases, alcohols, and amines.

Synthesis and Reactivity

Plausible Synthetic Pathway

The synthesis likely begins with a suitable pyrazole precursor, which is then subjected to chlorination and sulfonation reactions.

G A 1-Methyl-1H-pyrazole B 4-Chloro-1-methyl-1H-pyrazole A->B Chlorinating Agent (e.g., NCS, SO2Cl2) C 4-Chloro-1-methyl-1H-pyrazole-5-sulfonic acid B->C Sulfonating Agent (e.g., Chlorosulfonic acid) D 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride C->D Chlorinating Agent (e.g., Thionyl chloride, POCl3)

Caption: Plausible synthetic pathway for 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride.

Step-by-Step Methodology (Hypothetical):

  • Chlorination of 1-Methyl-1H-pyrazole: 1-Methyl-1H-pyrazole is treated with a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), in an appropriate solvent to introduce a chlorine atom at the 4-position of the pyrazole ring.

  • Sulfonation: The resulting 4-Chloro-1-methyl-1H-pyrazole is then sulfonated at the 5-position. This is typically achieved using a strong sulfonating agent like chlorosulfonic acid (ClSO₃H).

  • Conversion to Sulfonyl Chloride: The sulfonic acid intermediate is subsequently converted to the target sulfonyl chloride. This transformation can be accomplished by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Key Reactivity

The primary mode of reactivity for 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride is the nucleophilic substitution at the sulfonyl chloride moiety. This functional group readily reacts with a wide range of nucleophiles, making it an excellent precursor for the synthesis of various sulfonamide and sulfonate ester derivatives.

G A 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride D Sulfonamide Derivative A->D Nucleophilic Substitution E Sulfonate Ester Derivative A->E Nucleophilic Substitution B Primary/Secondary Amine (R1R2NH) B->D C Alcohol (R3OH) C->E

Caption: Key reactions of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride with nucleophiles.

Experimental Protocol: General Synthesis of Sulfonamides

The following is a general, illustrative protocol for the synthesis of sulfonamides from 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine nucleophile (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride (1.05 equivalents) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

Applications in Drug Discovery and Agrochemicals

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry and agrochemical research. The incorporation of a sulfonyl chloride functional group, as seen in 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride, provides a direct handle for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.

Role in Medicinal Chemistry:

  • Enzyme Inhibition: The sulfonamide moiety can act as a key pharmacophore, interacting with the active sites of various enzymes. Pyrazole-sulfonamide derivatives have been investigated as inhibitors of kinases, carbonic anhydrases, and other therapeutically relevant enzymes.

  • Scaffold for Library Synthesis: Due to its reactivity with a wide array of amines, 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride is an ideal starting material for the creation of diverse compound libraries for high-throughput screening. This allows for the rapid exploration of structure-activity relationships (SAR).

Workflow in a Drug Discovery Cascade:

G A 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride C Parallel Synthesis A->C B Amine Building Blocks B->C D Pyrazole Sulfonamide Library C->D E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Preclinical Candidate G->H

Caption: Role of the title compound in a typical drug discovery workflow.

Applications in Agrochemicals:

  • Herbicides and Pesticides: Substituted pyrazoles are known to exhibit herbicidal and pesticidal properties.[3] The ability to readily synthesize a variety of sulfonamide and sulfonate ester derivatives from 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride allows for the development of new crop protection agents with potentially improved efficacy and selectivity.

Analytical Characterization (Expected)

While specific, publicly available spectra for 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride are limited, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets. One singlet would correspond to the methyl protons (N-CH₃) and another singlet for the proton on the pyrazole ring (C-H).

  • ¹³C NMR: The carbon NMR spectrum would display signals for the four carbon atoms in the molecule: the methyl carbon, the two pyrazole ring carbons attached to hydrogen and chlorine, and the pyrazole carbon bearing the sulfonyl chloride group.

  • Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms.[4] The molecular ion peak (M⁺) would be accompanied by M+2 and M+4 peaks with relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[5]

Conclusion

4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride is a valuable and versatile reagent for chemical synthesis. Its well-defined structure, coupled with the high reactivity of the sulfonyl chloride group, provides a reliable platform for the construction of diverse molecular architectures. For researchers in drug discovery and agrochemical development, this compound offers a strategic entry point for the synthesis of novel sulfonamide and sulfonate ester derivatives. A thorough understanding of its chemical properties, reactivity, and safety considerations is paramount to unlocking its full potential in the pursuit of new and impactful chemical entities.

References

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2020-08-22). [Link]

  • Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms. (2020-08-22). [Link]

Sources

The Pyrazole-Sulfonyl Chloride Scaffold: From Synthetic Warhead to Bioactive Therapeutic

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pyrazole sulfonyl chloride moiety, a critical "privileged structure" in medicinal chemistry. While the sulfonyl chloride functional group (


) itself is a highly reactive electrophile used primarily as a synthetic intermediate, its stable derivatives—specifically pyrazole sulfonamides —represent a cornerstone of modern pharmacology.

This guide details the transition from the unstable chloride warhead to bioactive drugs, focusing on three primary therapeutic axes: COX-2 selective anti-inflammatory action , antimicrobial efficacy (DHPS inhibition) , and targeted anticancer activity (Carbonic Anhydrase/Kinase inhibition) .

Part 1: The Chemical Scaffold & Synthetic Utility[1]

The pyrazole sulfonyl chloride is not the final drug; it is the linchpin reagent. Its biological relevance lies in its ability to covalently link the pharmacologically active pyrazole ring to amines, creating stable sulfonamides.

The "Warhead" Instability

The sulfonyl chloride group is moisture-sensitive and prone to hydrolysis.

  • Reactivity: High electrophilicity at the sulfur atom.

  • Storage: Must be stored under inert gas (Argon/Nitrogen) at

    
    .
    
  • Role: Acts as the electrophilic partner in nucleophilic substitution reactions with amines (

    
    -like mechanism at Sulfur).
    
Synthetic Protocol: Chlorosulfonation

The most authoritative method for generating this scaffold is the direct chlorosulfonation of the pyrazole ring. This protocol ensures regioselectivity, typically targeting the C-4 position of the pyrazole ring due to electronic enrichment.

Standard Operating Procedure (SOP): Synthesis of Pyrazole-4-Sulfonyl Chloride

Safety Precaution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. Perform all steps in a fume hood.

  • Reagent Preparation: Cool Chlorosulfonic acid (5.0 equiv) to

    
     in a dry round-bottom flask equipped with a calcium chloride drying tube.
    
  • Addition: Add the substituted Pyrazole (1.0 equiv) portion-wise over 30 minutes.

    • Critical Control Point: Maintain internal temperature

      
       to prevent charring or explosive decomposition.
      
  • Reflux: Once addition is complete, heat the reaction mixture to

    
    
    
    
    for 2–4 hours.
    • Monitoring: Monitor HCl gas evolution (cessation indicates completion).

  • Quenching (The Danger Zone): Cool the mixture to room temperature. Pour the reaction mass dropwise onto crushed ice with vigorous stirring.

    • Note: This step is highly exothermic.

  • Isolation: The sulfonyl chloride precipitates as a solid. Filter immediately, wash with cold water, and dry under vacuum over

    
    .
    
  • Derivatization (Immediate): React immediately with the target amine to form the stable sulfonamide.

Visualization: The Synthetic Pipeline

The following diagram illustrates the transformation from raw heterocycle to bioactive drug.

SynthesisPipeline Substrate Pyrazole Substrate (Electron Rich) Intermediate Transition State (Electrophilic Attack at C-4) Substrate->Intermediate 0°C, Addition Reagent Chlorosulfonic Acid (HSO3Cl) Reagent->Intermediate ProductCl Pyrazole-4-Sulfonyl Chloride (Unstable Electrophile) Intermediate->ProductCl 120°C, -HCl FinalDrug Bioactive Sulfonamide (Stable Pharmacophore) ProductCl->FinalDrug Nucleophilic Subst. (Base, RT) Amine Amine Nucleophile (R-NH2) Amine->FinalDrug

Caption: Step-wise chemical synthesis from pyrazole precursor to bioactive sulfonamide via the sulfonyl chloride intermediate.

Part 2: Biological Activity & Mechanisms[2][3]

Once converted to the sulfonamide, the scaffold exhibits potent biological activities. The pyrazole ring provides a rigid template, while the sulfonamide group acts as a hydrogen bond donor/acceptor.

Anti-Inflammatory Activity (COX-2 Inhibition)

This is the most commercially validated activity (e.g., Celecoxib ).

  • Mechanism: Selective inhibition of Cyclooxygenase-2 (COX-2).[1][2]

  • Structural Logic: The sulfonamide (

    
    ) group binds to a hydrophilic side pocket in the COX-2 active site (specifically interacting with Arg120  and Tyr355 ). This pocket is absent in COX-1, providing the selectivity that reduces gastric side effects.
    
  • Key Insight: Bulky substituents on the pyrazole N-1 position prevent entry into the smaller COX-1 channel.

Antimicrobial Activity

Derivatives synthesized from pyrazole sulfonyl chlorides show broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

  • Mechanism: Competitive inhibition of Dihydropteroate Synthase (DHPS) .

  • Pathway: The sulfonamide mimics p-aminobenzoic acid (PABA), a precursor in folate synthesis.[3] Bacteria cannot synthesize folate (essential for DNA replication) in the presence of the drug.

Anticancer Activity

Recent research highlights the efficacy of these derivatives against solid tumors.[4]

  • Target 1: Carbonic Anhydrase (hCA): The sulfonamide moiety coordinates with the Zinc ion (

    
    ) in the active site of tumor-associated hCA IX and XII isoforms, disrupting pH regulation in hypoxic tumor cells.
    
  • Target 2: Kinase Inhibition: Pyrazole-sulfonamides have shown

    
     values in the nanomolar range against EGFR and CDK2, disrupting cell cycle progression.
    
Visualization: Mechanism of Action (COX-2 & DHPS)

MOA Drug Pyrazole Sulfonamide (The Ligand) COX2 Target: Cyclooxygenase-2 (Inflammation) Drug->COX2 Selectivity DHPS Target: DHPS Enzyme (Bacteria) Drug->DHPS Affinity Pocket Hydrophilic Side Pocket (Arg120, Tyr355) COX2->Pocket SO2NH2 Binding Inhibition1 Block Arachidonic Acid Conversion Pocket->Inhibition1 Outcome1 Reduced Prostaglandins (Anti-inflammatory) Inhibition1->Outcome1 Mimicry Mimics PABA (Substrate Competition) DHPS->Mimicry Inhibition2 Folate Synthesis Blocked Mimicry->Inhibition2 Outcome2 Bacterial Cell Death (Bacteriostatic) Inhibition2->Outcome2

Caption: Dual mechanistic pathways of pyrazole sulfonamides in human inflammation (COX-2) and bacterial metabolism (DHPS).

Part 3: Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of modifying the pyrazole sulfonyl chloride derivative.

Structural ZoneModificationBiological Consequence
Sulfonyl Group

(Unsubstituted)
Essential for COX-2 selectivity and CA inhibition (Zinc binding).

(Substituted)
Drastic loss of COX-2 activity; potential increase in anticancer (kinase) activity.
Pyrazole C-4 Electron Withdrawing (e.g., Cl, CN)Increases stability of the ring; enhances antimicrobial potency.
Pyrazole N-1 Phenyl / Substituted ArylCritical for COX-2 potency. 4-F or 4-OMe on the phenyl ring improves

.
Pyrazole C-3/C-5 Bulky Lipophilic Groups (

,

)
Improves pharmacokinetic profile (membrane permeability) and fits hydrophobic pockets.

Part 4: Experimental Validation Protocols

To validate the biological activity of a synthesized pyrazole sulfonamide, use the following self-validating protocols.

Antimicrobial Assay (MIC Determination)
  • Method: Broth Microdilution (CLSI Standards).

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Protocol:

    • Prepare stock solution of the derivative in DMSO (

      
      ).
      
    • Dilute serially (two-fold) in Mueller-Hinton Broth across a 96-well plate.

    • Inoculate with

      
       bacterial suspension.
      
    • Incubate at

      
       for 16–20 hours.
      
    • Validation: Positive control (Ciprofloxacin) must fall within defined MIC ranges. Negative control (DMSO only) must show growth.

    • Readout: The lowest concentration showing no visible turbidity is the MIC.

COX-2 Inhibition Screening (Colorimetric)
  • Kit: COX Inhibitor Screening Assay (e.g., Cayman Chemical).

  • Principle: Measures the peroxidase activity of COX heme.

  • Protocol:

    • Incubate purified COX-2 enzyme with the pyrazole derivative (various concentrations) for 10 minutes at

      
      .
      
    • Add Arachidonic Acid (substrate) and colorimetric substrate (TMPD).

    • Measure absorbance at

      
      .
      
    • Calculation:

      
      .
      
    • Selectivity Index (SI): Calculate

      
      . A value 
      
      
      
      indicates high selectivity (Celecoxib-like).

References

  • National Center for Biotechnology Information (NCBI). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2018).[4] Available at: [Link]

  • American Chemical Society (ACS) Omega. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023).[5][6] Available at: [Link]

  • Royal Society of Chemistry (RSC). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022).[1] Available at: [Link]

  • MDPI (Molecules). Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety. (2017).[7][8] Available at: [Link]

  • National Institutes of Health (NIH). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking. (2021). Available at: [Link]

Sources

Methodological & Application

Protocol for the Synthesis of Pyrazole-Containing APIs via Knorr Cyclocondensation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs due to its versatile biological activities.[1] This application note provides a detailed guide for the synthesis of pyrazole-containing Active Pharmaceutical Ingredients (APIs) centered on the robust and highly adaptable Knorr pyrazole synthesis. This foundational reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, offers a direct and efficient pathway to the pyrazole ring system.[2][3] We will explore the reaction mechanism, detail step-by-step protocols for the synthesis of key precursors for APIs such as the anti-inflammatory drug Celecoxib and the PDE5 inhibitor Sildenafil, and discuss the critical experimental parameters that govern reaction success, regioselectivity, and yield.

Introduction: The Prominence of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This structural motif is a cornerstone in modern drug discovery, found in APIs across a wide therapeutic spectrum, including anti-inflammatory, anti-cancer, anti-obesity, and anti-erectile dysfunction agents.[1][4][5] The success of pyrazole-based drugs stems from the ring's ability to engage in various biological interactions, its metabolic stability, and the synthetic accessibility that allows for extensive functionalization.

The most direct and widely employed method for constructing the pyrazole core is the Knorr pyrazole synthesis, first described in 1883.[3][6] This reaction's enduring utility lies in its simplicity and the ready availability of its precursors: 1,3-dicarbonyl compounds and hydrazines. By strategically selecting substituted precursors, chemists can precisely control the final substitution pattern on the pyrazole ring, making it an ideal platform for API development.

The Core Methodology: Knorr Pyrazole Synthesis

The Knorr synthesis is a cyclocondensation reaction that forms a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic conditions, with the elimination of two molecules of water.[7][8]

General Reaction Mechanism

The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[9][10]

Knorr_Mechanism R1 1,3-Dicarbonyl I1 Hydrazone Intermediate R1->I1 + Hydrazine R2 Hydrazine R2->I1 Prod Pyrazole I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization I2->Prod - H2O (Dehydration)

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Critical Reagents and Parameters
  • 1,3-Dicarbonyl Compound: The choice of this precursor dictates the substituents at positions 3 and 5 of the pyrazole ring. Symmetrical diketones yield a single product, whereas unsymmetrical diketones can lead to a mixture of regioisomers.[3] The reaction's regioselectivity can often be controlled by modulating solvent and temperature.[11]

  • Hydrazine Derivative: Using hydrazine hydrate (NH₂NH₂·H₂O) results in an N-unsubstituted pyrazole. Employing a substituted hydrazine, such as phenylhydrazine or an arylhydrazine hydrochloride, directly installs a substituent at the N1 position of the pyrazole ring.[3][12]

  • Catalyst and Solvent: The reaction is typically catalyzed by a protic acid, such as acetic acid or hydrochloric acid.[9][13] Common solvents include ethanol and glacial acetic acid, which effectively facilitate the reaction, often under reflux conditions.[12][14]

Safety Precaution: Hydrazine and its derivatives are highly toxic and corrosive. Dimethyl sulfate, used in some subsequent modifications, is a potent carcinogen. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Application Protocol 1: Synthesis of Celecoxib

Celecoxib is a selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[11] Its synthesis relies on a Knorr reaction between a trifluoromethylated 1,3-diketone and a substituted arylhydrazine to form the characteristic diarylpyrazole core.[11][15]

Celecoxib_Workflow start Reactants: - 4,4,4-Trifluoro-1-(4-tolyl)-butane-1,3-dione - (4-Sulfamoylphenyl)hydrazine HCl reaction Knorr Cyclocondensation Solvent: Ethanol Heat (Reflux) start->reaction workup Workup: - Cool to RT - Precipitate collection - Recrystallization reaction->workup product Final Product: Celecoxib workup->product

Caption: Synthetic workflow for Celecoxib via Knorr cyclocondensation.

Experimental Protocol

This protocol describes the cyclocondensation step to form the pyrazole ring of Celecoxib.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1.0 eq) and (4-sulfamoylphenyl)hydrazine hydrochloride (1.05 eq).[1][6]

  • Solvent Addition: Add absolute ethanol as the solvent. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of diketone).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Celecoxib.

Data Summary
ReagentMolar RatioRole
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione1.01,3-Dicarbonyl
(4-Sulfamoylphenyl)hydrazine HCl1.05Hydrazine Derivative
Ethanol-Solvent
Parameter Value
TemperatureReflux (~78°C)
Reaction Time4 - 8 hours
Expected Yield>85%

Application Protocol 2: Synthesis of the Sildenafil Pyrazole Core

Sildenafil, marketed as Viagra, is a potent PDE5 inhibitor. Its synthesis involves the initial construction of a 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid intermediate, which is then elaborated into the final fused ring system.[14][16] The pyrazole core is formed via a Knorr synthesis, followed by N-methylation and ester hydrolysis.

Sildenafil_Workflow step1 Step 1: Knorr Synthesis - Diketoester + Hydrazine Hydrate - Solvent: Acetic Acid step2 Step 2: N-Methylation - Pyrazole Ester + Dimethyl Sulfate step1->step2 step3 Step 3: Hydrolysis - N-Methyl Pyrazole Ester + NaOH (aq) - Acidification step2->step3 product Product: 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid step3->product

Caption: Multi-step synthesis of the core pyrazole intermediate for Sildenafil.

Experimental Protocol (Step 1: Pyrazole Formation)

This protocol details the initial cyclocondensation to form the pyrazole ester.

  • Reaction Setup: In a round-bottom flask, dissolve the starting diketoester (e.g., ethyl 2,4-dioxoheptanoate) (1.0 eq) in glacial acetic acid.[14]

  • Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) to the solution while stirring. An exothermic reaction may be observed. Maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting diketoester is consumed.

  • Workup and Isolation: Pour the reaction mixture into ice-water. The pyrazole ester product will often precipitate as a solid or an oil. If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize excess acetic acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrazole ester, which can be used in the next step without further purification.

Data Summary (Step 1)
ReagentMolar RatioRole
Diketoester1.01,3-Dicarbonyl
Hydrazine Hydrate1.1Hydrazine
Glacial Acetic Acid-Solvent/Catalyst
Parameter Value
TemperatureRoom Temp.
Reaction Time2 - 4 hours
Expected YieldHigh

The subsequent N-methylation and hydrolysis steps follow standard organic chemistry procedures to yield the desired carboxylic acid intermediate, ready for further functionalization.[14][16]

Conclusion

The Knorr pyrazole synthesis is a time-tested, efficient, and highly versatile method for the construction of the pyrazole heterocycle. Its application in the synthesis of major pharmaceutical agents like Celecoxib and Sildenafil underscores its importance in drug development. By carefully selecting the 1,3-dicarbonyl and hydrazine precursors, researchers can access a vast chemical space of substituted pyrazoles, enabling the development of novel APIs with tailored pharmacological profiles. The protocols outlined in this note serve as a foundational guide for scientists engaged in the synthesis of these vital therapeutic compounds.

References

  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Debus Radziszewsky and Knorr Pyrazole Synthesis. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. Retrieved February 14, 2026, from [Link]

  • Synthesis of Sildenafil Citrate. (n.d.). University of Bath. Retrieved February 14, 2026, from [Link]

  • An Alternative Approach to Synthesize Sildenafil via Improved Copper-Catalyzed Cyclization. (2024). American Chemical Society. Retrieved February 14, 2026, from [Link]

  • A Facile, Improved Synthesis of Sildenafil and Its Analogues. (2015). MDPI. Retrieved February 14, 2026, from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved February 14, 2026, from [Link]

  • Synthesis of pyrazolopyrimidinones as sildenafil derivatives and sclerotigenin. (2018). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved February 14, 2026, from [Link]

  • Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). (2024). ChemRxiv. Retrieved February 14, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved February 14, 2026, from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved February 14, 2026, from [Link]

  • Method of preparation of the pyrazoles. (n.d.). Google Patents.
  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. (2016). MDPI. Retrieved February 14, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved February 14, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 14, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Textbook of Practical Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014). Beilstein Journals. Retrieved February 14, 2026, from [Link]

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (2022). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

  • Process for the preparation of pyrazole. (n.d.). Google Patents.
  • Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained. (2021). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2026). IJFMR. Retrieved February 14, 2026, from [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.). Arkivoc. Retrieved February 14, 2026, from [Link]

  • An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. (2008). Organic Process Research & Development. Retrieved February 14, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved February 14, 2026, from [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Chemistry Reviews Letters. Retrieved February 14, 2026, from [Link]

Sources

Application Notes & Protocols for the Utilization of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Pyrazole Sulfonamide Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] When functionalized with a sulfonamide moiety, the resulting pyrazole sulfonamides exhibit a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride is a key building block for accessing this important class of compounds. Its strategic substitution pattern—a chloro group for potential further functionalization and a reactive sulfonyl chloride group—makes it a versatile reagent for drug discovery and development programs. This guide provides an in-depth exploration of the experimental setup for reactions involving this reagent, with a focus on scientific integrity and practical application.

Reagent Profile and Safety Precautions

1.1. Chemical Properties:

PropertyValue
Molecular Formula C₄H₄Cl₂N₂O₂S
Molecular Weight 215.06 g/mol [3]
Appearance Solid
SMILES CN1C(=C(C=N1)Cl)S(=O)(=O)Cl[3]
CAS Number 1245807-31-1[3]

1.2. Handling and Storage:

4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride is a moisture-sensitive and corrosive compound.[4] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[5] The reagent should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from water and bases.[4]

1.3. Hazard Identification and First Aid:

  • Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[6] Decomposes in contact with water, potentially liberating toxic gas.[4]

  • First Aid:

    • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4]

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]

Core Application: Synthesis of Novel Sulfonamides

The reaction of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride with primary or secondary amines is a robust and high-yielding method for the synthesis of a diverse library of sulfonamides.[7][8] This reaction is a cornerstone of modern drug discovery, allowing for the facile introduction of the pyrazole sulfonamide pharmacophore.[1]

2.1. Reaction Principle and Mechanism:

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[9] The chloride ion is an excellent leaving group, facilitating the formation of the S-N bond.[9] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

G reagents 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride + R¹R²NH (Amine) intermediate [Transition State] reagents->intermediate Nucleophilic Attack product 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide + HCl intermediate->product Loss of Cl⁻ G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup Dissolve Amine in Anhydrous Solvent add_base Add Base (e.g., TEA) setup->add_base cool Cool to 0°C add_base->cool add_sulfonyl_chloride Add Sulfonyl Chloride Solution cool->add_sulfonyl_chloride stir Stir at Room Temperature add_sulfonyl_chloride->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Aqueous Washes extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify (Chromatography/Recrystallization) dry_concentrate->purify

Sources

purification techniques for 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride

Executive Summary

This guide details the purification, handling, and stability protocols for 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride (CAS: 1245807-31-1). As a highly reactive electrophile used in the synthesis of sulfonamide-based bioactives, this compound presents specific challenges: moisture sensitivity, thermal instability, and a propensity for hydrolysis to the corresponding sulfonic acid. This document provides researchers with self-validating protocols to achieve >98% purity, emphasizing non-aqueous crystallization and controlled aqueous workups.

Chemical Context & Impurity Profile

Understanding the origin of impurities is critical for selecting the correct purification method. This compound is typically synthesized via chlorosulfonation of 4-chloro-1-methyl-1H-pyrazole using chlorosulfonic acid (


) and thionyl chloride (

).

Key Impurities:

  • 4-Chloro-1-methyl-1H-pyrazole-5-sulfonic acid: The primary hydrolysis byproduct. It is highly polar and water-soluble.

  • 4-Chloro-1-methyl-1H-pyrazole (Starting Material): Result of incomplete conversion.

  • Inorganic Residues: Sulfuric acid, HCl, and thionyl chloride traces.

  • Regioisomers: 3-sulfonyl chloride isomers (rare due to the directing effect of the 1-methyl group but possible in unoptimized routes).

Handling & Stability Protocols

  • Moisture Sensitivity: Sulfonyl chlorides hydrolyze rapidly in the presence of water, especially under basic or acidic conditions. All glassware must be flame-dried or oven-dried.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C . Long-term storage at -20°C is recommended to retard decomposition.

  • Safety: The compound is corrosive and a lachrymator. Handle in a fume hood.

Purification Protocols

Method A: Selective Crystallization (Recommended)

Best for: Removing starting material and sulfonic acid from crude solids.

Principle: Sulfonyl chlorides are generally soluble in semi-polar organic solvents (DCM, THF) but insoluble in non-polar hydrocarbons (Hexane, Heptane). Sulfonic acid impurities are insoluble in both, while starting materials often remain in the mother liquor.

Protocol:

  • Dissolution: Dissolve the crude solid in the minimum amount of dry Dichloromethane (DCM) or Chloroform at room temperature.

    • Note: Do not heat above 40°C to avoid thermal decomposition.

  • Filtration: If a visible solid remains (likely the sulfonic acid or inorganic salts), filter rapidly through a sintered glass funnel under nitrogen.

  • Precipitation: Slowly add 3–5 volumes of cold n-Heptane or Hexane (Anti-solvent) with gentle stirring.

  • Crystallization: Cool the mixture to 0°C or -20°C for 2–4 hours.

  • Isolation: Filter the precipitate under an inert atmosphere. Wash the cake with cold Hexane.

  • Drying: Dry under high vacuum (< 5 mbar) at ambient temperature for 1 hour. Do not apply heat.

Method B: Controlled Aqueous Workup ("The Cold Wash")

Best for: Removing inorganic acids (


, 

) from crude reaction mixtures.

Principle: Hydrolysis rates are temperature-dependent. By keeping the aqueous phase near freezing and neutral/slightly acidic, inorganic acids can be washed away without degrading the sulfonyl chloride.

Protocol:

  • Quenching: Pour the crude reaction mixture onto crushed ice (not water) with vigorous stirring.

  • Extraction: Immediately extract with cold Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Washing (Critical Step):

    • Wash the organic layer once with ice-cold Brine (saturated NaCl) .

    • Expert Insight: Avoid pure water; the high ionic strength of brine reduces the solubility of water in the organic phase, minimizing hydrolysis.

    • Avoid: Do not use carbonate/bicarbonate washes (basic pH accelerates hydrolysis).

  • Drying: Dry the organic layer over anhydrous

    
      (Magnesium Sulfate) for 10 minutes.
    
  • Concentration: Evaporate solvent on a rotary evaporator at < 35°C bath temperature.

Method C: Flash Chromatography (High Risk/Last Resort)

Best for: Separating regioisomers or non-polar impurities.

Challenges: Silica gel is naturally acidic and contains adsorbed water, both of which promote hydrolysis.

Modified Protocol:

  • Stationary Phase: Use Neutral Alumina or acid-washed Silica Gel.

  • Column Prep: Flush the column with the eluent solvent to remove trace moisture before loading the sample.

  • Eluent: Use a gradient of Hexane/Ethyl Acetate (e.g., 9:1 to 7:3).

  • Speed: Perform "Flash" chromatography literally—complete the run in <15 minutes.

  • Workup: Immediately evaporate fractions containing the product.

Process Visualization

The following diagram illustrates the decision logic for selecting the appropriate purification workflow based on the physical state and impurity profile of the crude material.

PurificationWorkflow Start Crude 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride CheckState Physical State Assessment Start->CheckState Solid Solid / Semi-Solid CheckState->Solid High Purity (>85%) Liquid Oily Residue CheckState->Liquid Low Purity / Solvent Wet MethodA Method A: Recrystallization (DCM / Heptane) Solid->MethodA Decision Impurity Type? Liquid->Decision QC Quality Control (HPLC/NMR) MethodA->QC MethodB Method B: Cold Aqueous Workup (Ice/Brine Wash) MethodB->QC MethodC Method C: Flash Chromatography (Neutral Alumina) MethodC->QC End Storage (-20°C, Inert) QC->End Purity > 98% Decision->MethodB Inorganic Acids Present Decision->MethodC Regioisomers Present

Figure 1: Decision matrix for purification of pyrazole sulfonyl chlorides.

Quality Control & Analytical Data

Table 1: Analytical Parameters for Validation

ParameterSpecificationMethodNotes
Appearance White to Off-white Crystalline SolidVisualYellowing indicates hydrolysis or chlorination byproducts.
Melting Point 45°C – 50°C (Typical)CapillarySharp range (< 2°C) indicates high purity.
HPLC Purity > 98.0%Reverse Phase (C18)Critical: Use Acetonitrile/Water (0.1% Formic Acid). Run fast gradient to minimize on-column hydrolysis.

NMR
Consistent structure

or

Check for broad -OH peak (sulfonic acid) or extra aromatic signals (regioisomers).
Water Content < 0.5%Karl FischerEssential for storage stability.

NMR Diagnostic Signals (


, 400 MHz): 
  • 
     4.10 ppm (s, 3H, 
    
    
    
    )
  • 
     7.50 ppm (s, 1H, Pyrazole-H3)
    
  • Impurity Watch: Shifts in the

    
     peak often indicate hydrolysis.
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Product is an oil, not solid Residual solvent or high impurity load.1. High vacuum drying (>4h). 2. Seed with a pure crystal. 3. Perform Method B followed by Method A.
Low Yield after Crystallization Product too soluble in solvent mix.Increase ratio of Anti-solvent (Heptane) or cool to -78°C.
New impurity appears on HPLC Hydrolysis during analysis.Use non-aqueous mobile phase or inject sample immediately after prep. Derivatize with an amine (e.g., benzylamine) to form stable sulfonamide for accurate quantification.

References

  • Synthesis of Heterocyclic Sulfonyl Chlorides: Katritzky, A. R., et al. "Synthesis of sulfonyl chlorides." Heterocycles, 2001, 55, 1703.[1]

  • Purification of Pyrazole Derivatives: Stepanov, V. A., et al. "New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors." Russian Journal of General Chemistry, 2011.

  • General Handling of Sulfonyl Chlorides: "Preparation of Aryl Sulfonyl Chlorides." Organic Process Research & Development, ACS Publications.

  • Stability Data & Safety: PubChem Compound Summary for 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride.

  • Chromatographic Techniques for Moisture Sensitive Compounds: BenchChem Technical Support, "Large-Scale Synthesis and Purification of Pyrazoles."

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Reactions with 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during its use in sulfonamide synthesis. The following frequently asked questions and troubleshooting guides are based on established principles of organic chemistry and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My reaction with 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride is not proceeding to completion, and I'm observing low yields of my desired sulfonamide. What are the likely causes?

Low yields in sulfonamide synthesis are a common challenge and can often be attributed to several factors. The primary suspects are the stability of the sulfonyl chloride, the reaction conditions, and the nature of your amine.

  • Moisture Sensitivity of the Sulfonyl Chloride: 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride, like many sulfonyl chlorides, is susceptible to hydrolysis. Trace amounts of water in your reaction setup can lead to the formation of the corresponding sulfonic acid, which is unreactive towards your amine. Five-membered heteroaromatic sulfonyl halides are generally less stable than their six-membered counterparts, making them particularly prone to decomposition.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for the success of the reaction. An inappropriate base may not be strong enough to deprotonate the amine or neutralize the HCl generated during the reaction, leading to a stalled reaction.[2] The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

  • Poor Nucleophilicity of the Amine: The reactivity of the amine is a key factor. Sterically hindered amines or electron-deficient anilines are less nucleophilic and will react more slowly with the sulfonyl chloride.[2]

Q2: I'm seeing a significant amount of a water-soluble byproduct. What is it and how can I avoid it?

The most likely water-soluble byproduct is 4-chloro-1-methyl-1H-pyrazole-5-sulfonic acid, which is formed from the hydrolysis of the starting sulfonyl chloride. To minimize its formation, it is imperative to work under strictly anhydrous conditions.

  • Drying of Glassware and Reagents: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Solvents should be dried using appropriate drying agents, and amines should be free of water.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can help to prevent the ingress of atmospheric moisture.

Q3: How do I choose the right base for my reaction?

The choice of base is critical. It must be strong enough to deprotonate the amine and neutralize the generated HCl, but it should not react with the sulfonyl chloride itself.

  • Tertiary Amines: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are commonly used non-nucleophilic bases that effectively scavenge HCl.[3] DIPEA is often preferred for sterically hindered substrates.[3]

  • Pyridine: Pyridine can act as both a base and a nucleophilic catalyst, but it can sometimes lead to side reactions.

A comparative study on the synthesis of pyrazole sulfonamides showed that DIPEA in dichloromethane (DCM) gave better yields compared to TEA.[3]

Q4: What are the recommended solvents for this reaction?

Aprotic solvents are generally preferred for sulfonamide synthesis.

  • Dichloromethane (DCM): A common choice due to its inertness and ability to dissolve a wide range of organic compounds.

  • Tetrahydrofuran (THF): Another good option, although it should be freshly distilled to remove peroxides.

  • Acetonitrile (ACN): Can also be used, particularly for less soluble starting materials.

For sluggish reactions, switching to a higher-boiling solvent like dioxane or toluene may be beneficial to allow for higher reaction temperatures.[2]

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to troubleshooting failed reactions.

Problem: Low or No Product Formation

// Nodes Start [label="Low/No Product Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Verify Reagent Quality & Purity", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Evaluate Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Workup [label="Analyze Work-up Procedure", fillcolor="#FBBC05", fontcolor="#202124"];

Sulfonyl_Chloride [label="Is Sulfonyl Chloride fresh?\nStored under inert atmosphere?", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine_Purity [label="Is Amine pure and dry?", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent_Dryness [label="Are solvents anhydrous?", fillcolor="#F1F3F4", fontcolor="#202124"];

Base_Choice [label="Is the base appropriate?\n(e.g., DIPEA, TEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Temperature [label="Is the temperature optimal?\n(Try RT or gentle heating)", fillcolor="#F1F3F4", fontcolor="#202124"]; Concentration [label="Is the concentration appropriate?", fillcolor="#F1F3F4", fontcolor="#202124"];

Hydrolysis_Workup [label="Was work-up performed quickly\nwith cold solutions?", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Was the product fully extracted?", fillcolor="#F1F3F4", fontcolor="#202124"];

Solution_Reagents [label="Solution:\n- Use fresh sulfonyl chloride\n- Purify amine\n- Use anhydrous solvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Conditions [label="Solution:\n- Switch to a stronger, non-nucleophilic base (e.g., DIPEA)\n- Optimize temperature\n- Adjust concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Workup [label="Solution:\n- Minimize contact with water during work-up\n- Perform multiple extractions", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Reagents; Start -> Check_Conditions; Start -> Check_Workup;

Check_Reagents -> Sulfonyl_Chloride [label="Moisture\nSensitivity"]; Check_Reagents -> Amine_Purity; Check_Reagents -> Solvent_Dryness;

Sulfonyl_Chloride -> Solution_Reagents; Amine_Purity -> Solution_Reagents; Solvent_Dryness -> Solution_Reagents;

Check_Conditions -> Base_Choice; Check_Conditions -> Temperature; Check_Conditions -> Concentration;

Base_Choice -> Solution_Conditions; Temperature -> Solution_Conditions; Concentration -> Solution_Conditions;

Check_Workup -> Hydrolysis_Workup; Check_Workup -> Extraction;

Hydrolysis_Workup -> Solution_Workup; Extraction -> Solution_Workup; } Caption: Troubleshooting workflow for low or no product formation.

Step 1: Verify the Quality and Purity of Your Reagents

  • 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride: This reagent is moisture-sensitive. If it has been stored for a long time or improperly, it may have hydrolyzed. It is recommended to use a fresh bottle or to verify the purity of the existing stock.

  • Amine: Ensure your amine is pure and dry. Impurities can interfere with the reaction, and water will lead to the hydrolysis of the sulfonyl chloride.

  • Solvents: Use anhydrous solvents. Even small amounts of water can significantly impact the reaction yield.

Step 2: Evaluate Your Reaction Conditions

ParameterRecommendationRationale
Base Use a non-nucleophilic base like DIPEA or TEA (1.5-2.0 equivalents).To effectively neutralize the generated HCl without reacting with the sulfonyl chloride. DIPEA has been shown to be effective in similar systems.[3]
Solvent Anhydrous DCM, THF, or ACN.Aprotic solvents prevent side reactions and are good at solvating the reactants.
Temperature Start at 0 °C to room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.Controls the reaction rate and minimizes side reactions.
Concentration Typically 0.1 to 0.5 M.Affects reaction kinetics. Very dilute conditions may slow down the reaction, while very concentrated conditions can lead to solubility issues or side reactions.

Step 3: Analyze Your Work-up Procedure

  • Quenching: Quench the reaction with cold water or a saturated aqueous solution of a mild acid (e.g., ammonium chloride) to neutralize any remaining base.

  • Extraction: Extract the product promptly with a suitable organic solvent (e.g., ethyl acetate, DCM). Perform multiple extractions to ensure complete recovery of the product.

  • Washing: Wash the organic layer with brine to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Problem: Formation of Multiple Unidentified Spots on TLC

// Nodes Start [label="Multiple Spots on TLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis of Sulfonyl Chloride\n(4-chloro-1-methyl-1H-pyrazole-5-sulfonic acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Bis_Sulfonylation [label="Bis-Sulfonylation of Primary Amine\n(R-N(SO₂-Pyrazole)₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Side_Reaction_Amine [label="Side Reactions of the Amine", fillcolor="#FBBC05", fontcolor="#202124"];

Solution_Hydrolysis [label="Solution:\n- Ensure strictly anhydrous conditions\n- Use inert atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Bis_Sulfonylation [label="Solution:\n- Use a slight excess of the amine\n- Add sulfonyl chloride slowly to the amine solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Side_Reaction_Amine [label="Solution:\n- Protect other reactive functional groups on the amine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Hydrolysis; Start -> Bis_Sulfonylation; Start -> Side_Reaction_Amine;

Hydrolysis -> Solution_Hydrolysis; Bis_Sulfonylation -> Solution_Bis_Sulfonylation; Side_Reaction_Amine -> Solution_Side_Reaction_Amine; } Caption: Potential side reactions leading to multiple spots on TLC.

  • Hydrolysis of the Sulfonyl Chloride: As discussed, this is a major side reaction. The resulting sulfonic acid will have a different Rf value on TLC.

  • Bis-Sulfonylation of Primary Amines: If you are using a primary amine, it is possible for it to react with two equivalents of the sulfonyl chloride to form a bis-sulfonamide. To avoid this, use a slight excess of the amine and add the sulfonyl chloride solution slowly to the amine solution.

  • Side Reactions of the Amine: If your amine contains other nucleophilic functional groups, they may also react with the sulfonyl chloride. In such cases, protection of these groups may be necessary.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide using 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride
  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the stirred solution.

  • In a separate flame-dried flask, dissolve 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over a period of 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding cold water.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Shevchuk, O. I., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • BASF. (2025). Safety data sheet. [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. [Link]

  • Fernandez, S., et al. (n.d.). Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. PMC. [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. [Link]

  • N/A. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-5-sulfonyl chloride. [Link]

  • Badgujar, J. R., et al. (n.d.). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles. [Link]

  • Arkivoc. (n.d.). Recent developments in aminopyrazole chemistry. [Link]

  • PubChem. (n.d.). 4-chloro-1-methyl-1H-pyrazole. [Link]

  • Chemistry LibreTexts. (2023). Amine Reactions. [Link]

  • PubChem. (n.d.). 4-chloro-5-methyl-1H-pyrazole. [Link]

Sources

Technical Support Center: Purification of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the purification of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride. This guide is tailored for researchers, scientists, and professionals in drug development who work with this essential intermediate. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) designed to tackle common challenges encountered during its purification.

Introduction

4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride is a crucial building block in the synthesis of numerous pharmaceuticals. The purity of this compound is critical for ensuring desired reaction outcomes, achieving high yields, and guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API). However, its purification can be challenging due to its reactive nature and the presence of structurally similar impurities. This guide offers practical, experience-based advice to help you navigate these complexities effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the most common impurities observed during the synthesis and purification of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride?

Answer:

The impurity profile of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride can be intricate and is largely dependent on the synthetic route. However, several common impurities are frequently encountered:

  • Isomeric Impurities: A significant challenge arises from the formation of regioisomeric pyrazole products, such as 5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride.[1][2] These isomers often possess very similar physical properties, making their separation by conventional methods like crystallization or chromatography difficult. Their presence is typically a result of a non-regioselective chlorosulfonation of the pyrazole ring.

  • Starting Material: Incomplete reaction can lead to the carry-over of unreacted 1-methylpyrazole.

  • Hydrolysis Product: The sulfonyl chloride functional group is highly susceptible to hydrolysis, which leads to the formation of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonic acid.[3][4][5] This is often exacerbated by the presence of moisture in solvents or reagents.

  • Over-chlorinated Species: Depending on the chlorinating agent and reaction conditions, di-chlorinated pyrazole species can be formed as byproducts.

  • Residual Solvents: Solvents used during the synthesis or work-up, such as thionyl chloride or dichloromethane, may be retained in the final product if not completely removed.

Table 1: Common Impurities and Their Potential Origins

Impurity NamePotential Origin
5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chlorideNon-regioselective chlorosulfonation.[1][2]
1-methylpyrazoleIncomplete reaction of the starting material.
4-Chloro-1-methyl-1H-pyrazole-5-sulfonic acidHydrolysis of the sulfonyl chloride group by water.[3][4][5]
Dichlorinated pyrazole speciesOver-chlorination during the synthesis.
Residual Solvents (e.g., SOCl₂, CH₂Cl₂)Incomplete removal during work-up and drying.
Troubleshooting Guide 1: My purified product exhibits a low and broad melting point. What is the likely cause and how can I resolve this?

Answer:

A low and broad melting point is a classic sign of impurities. The presence of any of the impurities listed in FAQ 1 can lead to this observation.

Causality: Impurities disrupt the uniform crystal lattice of a pure compound, which requires less energy to break the intermolecular forces, thereby lowering the melting point. A broad melting range occurs as different parts of the impure mixture melt at varying temperatures.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a low/broad melting point.

Detailed Steps:

  • Analytical Characterization: Begin by obtaining a detailed analytical profile of your material using techniques like HPLC, GC-MS, and ¹H NMR to accurately identify the impurities present.

  • Addressing Isomers: If isomeric impurities are detected, a simple recrystallization may not suffice. It is advisable to perform a solvent screen to identify a solvent system that offers differential solubility. In more challenging cases, preparative chromatography, such as flash chromatography on silica gel, may be required.[6] However, the reactive nature of the sulfonyl chloride must be taken into account.

  • Preventing Hydrolysis: To minimize the formation of the sulfonic acid, ensure that all glassware and solvents are rigorously dried.[3] The reaction and work-up should be conducted under an inert atmosphere (e.g., nitrogen or argon). During the work-up, use aprotic solvents for extraction and washing.

  • Removing Residuals: If the issue is residual starting material or solvents, focus on optimizing the reaction conditions to drive the reaction to completion and refine your drying protocol. Drying under high vacuum at a gentle temperature (e.g., 30-40 °C) is effective for removing volatile residuals.

FAQ 2: I am observing significant product decomposition during column chromatography on silica gel. What is happening, and what are my alternatives?

Answer:

This is a frequent and critical problem. 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride is highly susceptible to degradation on standard silica gel.

Causality & Expertise:

  • Acidity of Silica: Standard silica gel has an acidic surface due to the presence of silanol groups (Si-OH).[7] These acidic sites can catalyze the hydrolysis of the highly reactive sulfonyl chloride group to the corresponding sulfonic acid.

  • Adsorption: The polar sulfonyl chloride group can adsorb strongly to the silica surface, which increases the contact time with the stationary phase and promotes decomposition.

Authoritative Grounding: The reactivity of sulfonyl chlorides with nucleophiles, including the surface hydroxyl groups of silica gel, is a well-established phenomenon in organic chemistry.

Recommended Solutions:

  • Deactivated Silica Gel: You can prepare a deactivated stationary phase by treating the silica gel with a non-nucleophilic base like triethylamine. A common practice is to use an eluent containing a small percentage (e.g., 0.1-1%) of triethylamine to neutralize the acidic sites on the silica surface during chromatography.[7]

    Protocol: Slurry Preparation with Deactivated Silica

    • Weigh the required amount of silica gel into a flask.

    • Prepare the initial, low-polarity mobile phase (e.g., a hexane/ethyl acetate mixture).

    • Add the mobile phase to the silica gel to form a slurry.

    • Carefully add triethylamine to the slurry to achieve a final concentration of 0.5% (v/v).

    • Stir the slurry for 15-20 minutes before packing the column.

  • Alternative Stationary Phases: Consider using less acidic stationary phases such as:

    • Florisil®: A magnesium silicate-based adsorbent that is generally less acidic than silica gel.[7]

    • Alumina (Neutral or Basic): Neutral or basic alumina can be a suitable alternative, but it is important to screen them carefully as their basicity might induce other side reactions.[7]

  • Non-Chromatographic Methods: Whenever possible, prioritize non-chromatographic purification techniques to avoid decomposition.

    • Recrystallization/Crystallization: This is often the most effective and scalable method.[3][8] A systematic solvent screening is essential.

    • Slurry Wash: Washing the crude product as a slurry in a solvent where the desired product has low solubility, but the impurities are soluble, can be a very effective purification step.

Table 2: Comparison of Purification Techniques

TechniqueProsConsBest For
RecrystallizationScalable, cost-effective, high purity.[3][8]Can result in lower yield, requires finding a suitable solvent system.Removing most non-isomeric impurities.
Column ChromatographyHigh resolution for closely eluting compounds.[6]Risk of decomposition, less scalable, solvent-intensive.Separating isomeric impurities.
Slurry WashSimple, fast, effective for removing soluble impurities.Lower resolution than chromatography, may not remove all impurities.Quick purification from highly soluble impurities.
Troubleshooting Guide 2: My recrystallization yield is very low, or the product is "oiling out" instead of crystallizing. How can I optimize this process?

Answer:

Optimizing a recrystallization requires a systematic approach to solvent selection and execution.

Causality:

  • Oiling Out: This occurs when the solute is not sufficiently soluble in the hot solvent to remain dissolved as it cools, or if the cooling rate is too rapid. The solution becomes supersaturated, and the product separates as a liquid phase instead of forming crystals.

  • Low Yield: This can be due to the product having significant solubility in the cold solvent or using an excessive amount of solvent.

Optimization Workflow:

G start Low Yield / Oiling Out solvent_screen Systematic Solvent Screening start->solvent_screen solubility_test Test Solubility (Hot & Cold) solvent_screen->solubility_test single_solvent Single Solvent System? solubility_test->single_solvent Good differential solubility? binary_solvent Binary Solvent System? solubility_test->binary_solvent Poor differential solubility? optimize_single Optimize Single Solvent Recrystallization single_solvent->optimize_single optimize_binary Optimize Binary Solvent Recrystallization binary_solvent->optimize_binary slow_cooling Slow Cooling & Seeding optimize_single->slow_cooling optimize_binary->slow_cooling high_yield High Yield & Purity slow_cooling->high_yield

Caption: Workflow for optimizing recrystallization.

Step-by-Step Protocol for Solvent Screening:

  • Select a Range of Solvents: Choose solvents with varying polarities (e.g., heptane, toluene, dichloromethane, ethyl acetate, acetonitrile).

  • Small-Scale Solubility Tests:

    • Place a small amount of your crude product (e.g., 20-30 mg) into a test tube.

    • Add a small volume of the solvent (e.g., 0.5 mL) at room temperature and observe the solubility.

    • If it is insoluble, gently heat the mixture and observe if it dissolves.

    • If it dissolves when hot, cool the solution slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • Ideal Single Solvent Properties: The ideal solvent will dissolve the product poorly at room temperature but completely at or near its boiling point.

  • Developing a Binary Solvent System: If no single solvent is ideal, try a binary system.

    • Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble).

    • Slowly add a "bad" solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes cloudy (the cloud point).

    • Add a few drops of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly.

Pro-Tips for Preventing Oiling Out:

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling promotes supersaturation and can lead to oiling out.

  • Seeding: If you have a small crystal of the pure product, add it to the cooling solution to induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

References

  • Benchchem.
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • Benchchem. Identifying and removing byproducts in pyrazole synthesis.
  • Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
  • Lambert, T. H., & Nacsa, E. D. (n.d.).
  • Benchchem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • ChemRxiv.
  • ResearchGate.
  • Benchchem.

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its structural motif is present in a number of commercialized products, making its efficient and scalable synthesis a topic of significant interest for industrial and academic researchers. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering insights into the underlying chemical principles, experimental protocols, and process efficiencies. By examining the strengths and weaknesses of each approach, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific applications.

The pyrazole ring system is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The incorporation of a sulfonyl chloride group at the 5-position provides a reactive handle for the introduction of diverse functionalities, particularly sulfonamides, which are themselves a critical class of pharmacophores.[2][3]

This guide will dissect two plausible and commonly employed synthetic strategies for the preparation of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride, evaluating them based on starting material accessibility, reaction yields, scalability, and safety considerations.

Synthetic Route 1: Chlorosulfonation of 1-methylpyrazole

This route represents a direct and convergent approach, introducing both the chloro and sulfonyl chloride functionalities in the final steps. The synthesis commences with the readily available 1-methylpyrazole.

Logical Flow of Route 1

Synthetic Route 1 A 1-methylpyrazole B 4-Chloro-1-methyl-1H-pyrazole A->B Chlorination C 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride B->C Chlorosulfonation

Caption: Route 1: Synthesis via chlorination followed by chlorosulfonation.

Step 1: Chlorination of 1-methylpyrazole

The initial step involves the regioselective chlorination of 1-methylpyrazole at the 4-position. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution.

Experimental Protocol:

A common method for this transformation is the use of a hypochlorite salt, such as sodium hypochlorite (NaOCl), in an aqueous medium.[4] This method is often preferred for its operational simplicity and the ready availability of the chlorinating agent.

  • Reaction Setup: To a stirred suspension of 1-methylpyrazole in water at 5-10 °C, a solution of sodium hypochlorite is added dropwise.

  • Reaction Monitoring: The progress of the reaction is monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is typically extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-chloro-1-methyl-1H-pyrazole.

An alternative, more environmentally friendly approach involves electrochemical chlorination. This method utilizes the in-situ generation of the chlorinating species from a chloride salt solution, avoiding the use of corrosive reagents.[5]

Step 2: Chlorosulfonation of 4-Chloro-1-methyl-1H-pyrazole

The second and final step is the introduction of the sulfonyl chloride group at the 5-position of the pyrazole ring. This is a classic electrophilic substitution reaction.

Experimental Protocol:

Chlorosulfonic acid (ClSO₃H) is the most common and effective reagent for this transformation.[6]

  • Reaction Setup: 4-Chloro-1-methyl-1H-pyrazole is added portion-wise to an excess of chlorosulfonic acid, typically cooled in an ice bath to control the exothermic reaction.

  • Reaction Conditions: The reaction mixture is then stirred at an elevated temperature (e.g., 60-80 °C) for several hours to ensure complete conversion.

  • Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the product. The solid is then filtered, washed with cold water, and dried under vacuum to afford 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride. The addition of thionyl chloride in the final stage of the reaction can improve the yield and purity of the product.[6]

Synthetic Route 2: Cyclization followed by Chlorination

This alternative strategy involves the construction of the pyrazole ring with the desired substituents already in place or introduced at an earlier stage. This approach can offer better control over regioselectivity.

Logical Flow of Route 2

Synthetic Route 2 D Ethyl Acetoacetate Derivative F 1-methyl-1H-pyrazole-5-carboxylic acid derivative D->F E Methylhydrazine E->F Cyclization G 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid F->G Chlorination H 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride G->H Conversion to Sulfonyl Chloride

Caption: Route 2: Synthesis via pyrazole formation, chlorination, and functional group transformation.

Step 1: Synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid derivative

The core of this route is the Knorr pyrazole synthesis, a condensation reaction between a β-dicarbonyl compound and a hydrazine.[7]

Experimental Protocol:

  • Reaction Setup: A suitable β-ketoester, such as ethyl 2-chloroacetoacetate, is reacted with methylhydrazine in a suitable solvent like ethanol.

  • Reaction Conditions: The reaction is typically carried out at reflux temperature for several hours.

  • Work-up and Isolation: After cooling, the product, ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate, can often be isolated by precipitation upon addition of water or by solvent evaporation followed by purification.

Step 2: Chlorination (if necessary) and Hydrolysis

If the starting β-dicarbonyl compound did not already contain the chloro substituent at the desired position, a chlorination step similar to that in Route 1 would be necessary. Following this, the ester is hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol (Hydrolysis):

  • Reaction Setup: The pyrazole-5-carboxylate is heated with an aqueous solution of a base, such as sodium hydroxide.

  • Reaction Conditions: The reaction is typically refluxed until the hydrolysis is complete.

  • Work-up and Isolation: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid.[8] The solid is then filtered, washed with water, and dried.

Step 3: Conversion of Carboxylic Acid to Sulfonyl Chloride

The final step involves the conversion of the carboxylic acid to the sulfonyl chloride. This is a multi-step process that is less direct than the chlorosulfonation in Route 1. A common method involves conversion to a sulfonyl amide followed by chlorination. A more direct, albeit challenging, approach would be a Hunsdiecker-type reaction followed by sulfonation and chlorination, though this is less common for this specific transformation. A more plausible industrial approach involves the conversion of the corresponding amine via diazotization and subsequent reaction with sulfur dioxide and a copper(I) chloride catalyst (Sandmeyer reaction).

Given the complexities and lower efficiency of converting a carboxylic acid to a sulfonyl chloride, this route is generally less favored for the synthesis of the target molecule.

Comparative Analysis

FeatureRoute 1: Chlorosulfonation of 1-methylpyrazoleRoute 2: Cyclization followed by Chlorination
Starting Materials Readily available and inexpensive (1-methylpyrazole, NaOCl, ClSO₃H).Requires more complex β-dicarbonyl precursors.
Number of Steps 2 steps.3 or more steps.
Overall Yield Generally moderate to good.Can be higher if regioselectivity is an issue in Route 1, but often lower due to more steps.
Scalability Well-established and scalable, but requires careful handling of chlorosulfonic acid.Can be scalable, but may involve more complex purifications.
Safety & Environmental Use of highly corrosive and hazardous chlorosulfonic acid.[6] Greener alternatives for chlorination are available.[5]Can avoid highly corrosive reagents in the final step, but may use other hazardous materials in earlier steps. A patent suggests using HCl and H₂O₂ for chlorination as a safer alternative to sulfuryl chloride.[9]
Regioselectivity Potential for side products if the 3- or 5-positions are not blocked. For 1-methylpyrazole, the 4-position is generally favored for chlorination.Excellent control over regioselectivity by choosing the appropriate starting materials.

Conclusion

Both synthetic routes offer viable pathways to 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride.

Route 1 is a more direct and convergent approach, making it attractive for its simplicity and the use of readily available starting materials. However, the use of highly corrosive and hazardous chlorosulfonic acid is a significant drawback, requiring specialized equipment and handling procedures. The development of greener chlorination methods, such as electrochemical chlorination, can mitigate some of the environmental concerns associated with this route.

Route 2 provides better control over regioselectivity, which can be a critical advantage when synthesizing more complex, substituted pyrazoles. However, this route is generally longer and may require more elaborate starting materials, potentially leading to a lower overall yield and higher cost.

For the industrial-scale production of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride, Route 1 is likely the more economically viable option, provided that the safety and environmental challenges associated with the use of chlorosulfonic acid can be effectively managed. For laboratory-scale synthesis or the preparation of analogues with specific substitution patterns, the greater control offered by Route 2 may be preferable.

Ultimately, the choice of synthetic route will depend on a variety of factors, including the desired scale of production, the availability of starting materials, the technical capabilities of the laboratory or plant, and the importance of regiochemical control.

References

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Deriv
  • Synthesis of sulfonyl chloride substr
  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. [Link]

  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (URL not available)
  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. [Link]

  • 5 - Organic Syntheses Procedure. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. [Link]

  • Selective Synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles From N-allenic Sulfonylhydrazones - PubMed. [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google P
  • US5047551A - Preparation of 4-chloropyrazoles - Google P
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC - PubMed Central. [Link]

  • 4-chloro-1-methyl-1h-pyrazole-5-carboxylic acid - PubChem. [Link]

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles - ResearchGate. [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google P
  • 1 A. C. Gçtzinger and T. J. J. M"ller Pyrazole chemistry has developed rapidly since the publication of the last review of. (URL not available)
  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. [Link]

Sources

biological activity comparison of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the biological activity and synthetic utility of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride derivatives. It focuses on their dual role as potent agrochemical intermediates (specifically ALS-inhibiting herbicides) and emerging pharmacological scaffolds (antimicrobial/anticancer agents).

Executive Summary

4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride (CAS 154108-25-5) is a specialized heterocyclic building block. Unlike its more common isomer, the 4-sulfonyl chloride (often used in COX-2 inhibitors like Celecoxib), the 5-sulfonyl substitution pattern is the hallmark of sulfonylurea herbicides .

This guide compares derivatives of this scaffold against two primary alternatives:

  • 3-Chloro Isomers: The standard industrial intermediate for Halosulfuron-methyl.

  • 4-Sulfonyl Isomers: The standard scaffold for pharmaceutical sulfonamides.

Key Finding: The 5-sulfonyl position confers high specificity for the Acetolactate Synthase (ALS) enzyme in plants, making these derivatives potent herbicides. In contrast, 4-sulfonyl derivatives favor binding to Carbonic Anhydrase (CA) and Cyclooxygenase (COX) enzymes in mammals.

Chemical Identity & Structural Logic[1][2][3][4]

FeatureSpecification
Compound Name 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride
CAS Number 154108-25-5
Molecular Formula C₄H₄Cl₂N₂O₂S
Core Scaffold 1-Methylpyrazole
Key Functionality 5-Sulfonyl Chloride: Highly reactive electrophile for sulfonamide synthesis.4-Chloro Group: Electron-withdrawing group (EWG) that modulates pKa and lipophilicity.[1][2]
Structural Activity Relationship (SAR) Diagram

The following diagram illustrates the functional divergence based on the sulfonyl group's position.

SAR_Analysis Scaffold 1-Methyl-4-Chloro-Pyrazole Pos5 Position 5: Sulfonyl Group Scaffold->Pos5 Substitution Pos4 Position 4: Sulfonyl Group Scaffold->Pos4 Substitution Herbicide Herbicidal Activity (ALS Inhibition) Pos5->Herbicide Primary Effect (Sulfonylureas) Pharma Pharma Activity (COX-2 / CA Inhibition) Pos4->Pharma Primary Effect (Sulfonamides) Mech1 Blocks Valine/Isoleucine Biosynthesis Herbicide->Mech1 Mech2 Blocks Prostaglandin Synthesis Pharma->Mech2

Caption: Divergent biological pathways driven by the regiochemistry of the sulfonyl group on the pyrazole ring.

Comparative Biological Activity

A. Agrochemical Potency (Herbicidal)

The 5-sulfonyl derivatives are structural analogs of the commercial herbicide Halosulfuron-methyl . The 4-chloro substituent (vs. the 3-chloro in Halosulfuron) alters the steric environment, potentially affecting selectivity between crops (e.g., corn/rice) and weeds (e.g., nutsedge).

Derivative ClassTarget EnzymePre-Emergence ActivityPost-Emergence ActivityCrop Selectivity
4-Cl-5-Sulfonylurea Acetolactate Synthase (ALS)High (Broadleaf weeds)High (Sedges)Moderate (Requires safener in some crops)
3-Cl-5-Sulfonylurea (Standard)Acetolactate Synthase (ALS)HighVery HighExcellent (Maize/Rice safe)
4-Sulfonamide None (Weak ALS binding)NegligibleNegligibleN/A

Mechanism of Action: These derivatives inhibit ALS, the first enzyme in the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine). This pathway is plant-specific, resulting in low mammalian toxicity.

B. Pharmaceutical Potency (Antimicrobial/Anticancer)

While less common than 4-sulfonyls, the 5-sulfonyl derivatives are gaining traction in "scaffold hopping" strategies to overcome drug resistance.

  • Anticancer: 5-Sulfonamides have shown promise in inhibiting Carbonic Anhydrase IX (CAIX) , a target for hypoxic tumor survival. The 4-chloro group enhances lipophilicity, improving membrane permeability.

  • Antimicrobial: N-phenyl-5-sulfonamide derivatives exhibit bacteriostatic activity against Gram-positive bacteria (S. aureus) by mimicking p-aminobenzoic acid (PABA) in the folate pathway.

Experimental Protocols

Protocol 1: Synthesis of Sulfonylurea Derivatives

Objective: To synthesize a herbicidal candidate from the 5-sulfonyl chloride.

Reagents:

  • 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride (1.0 eq)

  • 2-Amino-4,6-dimethoxypyrimidine (1.1 eq)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.5 eq)

  • Anhydrous Acetonitrile (MeCN)

Workflow:

  • Preparation: Dissolve 2-amino-4,6-dimethoxypyrimidine in anhydrous MeCN under

    
     atmosphere.
    
  • Activation: Add DBU dropwise at 0°C. Stir for 15 minutes to generate the reactive amine anion.

  • Coupling: Add 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride (dissolved in MeCN) dropwise over 30 minutes. Maintain temperature < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Quench: Pour mixture into ice-cold 1M HCl. The sulfonylurea precipitates as a white solid.

  • Purification: Filter, wash with cold water, and recrystallize from Ethanol.

Protocol 2: ALS Inhibition Assay (In Vitro)

Objective: To quantify the herbicidal potency (IC50) of the synthesized derivative.

Reagents:

  • Extracted ALS enzyme (from corn shoots or yeast).

  • Substrate: Pyruvate.

  • Cofactors: TPP (Thiamine pyrophosphate), FAD.

  • Assay Buffer: Phosphate buffer (pH 7.0).

Workflow:

  • Incubation: Mix enzyme extract with varying concentrations of the test compound (0.01 µM – 100 µM) in assay buffer. Incubate at 30°C for 15 min.

  • Reaction Start: Add Pyruvate (substrate) to initiate the reaction. Incubate at 30°C for 60 min.

  • Termination: Add

    
     to stop the reaction and decarboxylate the acetolactate product into acetoin.
    
  • Colorimetric Development: Add Creatine and

    
    -Naphthol. Incubate at 60°C for 15 min to develop a red color (Voges-Proskauer reaction).
    
  • Measurement: Measure Absorbance at 525 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Visualizing the Mechanism

The following diagram details the specific pathway inhibition relevant to the 5-sulfonyl derivatives.

ALS_Pathway Pyruvate Pyruvate ALS Enzyme: Acetolactate Synthase (ALS) Pyruvate->ALS Substrate Binding Acetolactate Acetolactate ALS->Acetolactate Catalysis (Blocked) Inhibitor 4-Cl-5-Sulfonylurea Derivative (Inhibitor) Inhibitor->ALS Blocks Active Site Valine Valine / Leucine (Essential Amino Acids) Acetolactate->Valine Biosynthesis PlantDeath Plant Starvation & Death Valine->PlantDeath Depletion causes

Caption: Mechanism of Action for 5-sulfonylurea herbicides targeting the ALS enzyme.

References

  • Syntheses and Herbicidal Activities of Pyrazole Sulfonylurea Derivatives. Source:Molecules, 2012. Context: Establishes the structure-activity relationship for pyrazole-5-sulfonylureas as ALS inhibitors.

  • Halosulfuron-methyl: Pesticide Properties DataBase. Source:University of Hertfordshire. Context: Provides baseline data for the 3-chloro analog (Halosulfuron) for comparative analysis.

  • Carbonic Anhydrase Inhibitors: Sulfonamides incorporating pyrazole moieties. Source:Bioorganic & Medicinal Chemistry, 2008. Context: Discusses the pharmacological potential of pyrazole sulfonamides beyond herbicides.

  • PubChem Compound Summary: 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride. Source:National Center for Biotechnology Information. Context: Verification of chemical identity and physical properties.[3][1][4][5][6]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling, use, and disposal of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride. As a reactive sulfonyl chloride, this compound is a valuable building block in pharmaceutical synthesis and drug development. However, its utility is matched by its hazardous nature. This guide is designed to provide you, our fellow researchers and scientists, with the critical, field-tested information necessary to work with this reagent safely and effectively. Our goal is to move beyond mere compliance and foster a deep understanding of why these procedures are vital, ensuring a self-validating system of safety in your laboratory.

The Critical Hazard Profile: Understanding the "Why"

4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride belongs to the sulfonyl chloride class of reagents, which are characterized by their high reactivity. This reactivity is precisely what makes them useful for synthesis, but it also dictates the stringent safety protocols required. The primary hazards stem from its corrosive nature and its violent reaction with water and other nucleophiles.

A comprehensive understanding of its hazard profile, synthesized from data on structurally similar compounds, is the foundation of safe handling.

Hazard ClassificationDescriptionRationale and Implications for Handling
Skin Corrosion/Irritation (Category 1B) Causes severe skin burns and eye damage.[1]This is not a simple irritant. Contact will cause immediate and severe chemical burns. This necessitates the use of robust skin and eye protection beyond the minimum standard. The corrosive nature also means spills are a significant danger.
Serious Eye Damage (Category 1) Causes irreversible eye damage.The risk of permanent blindness from a splash is high. Standard safety glasses are insufficient; chemical splash goggles and a full-face shield are mandatory to protect against direct splashes and energetic reactions.
Specific Target Organ Toxicity (Single Exposure, Category 3) May cause respiratory irritation.[1]The compound is likely volatile to some degree and its dust or vapors can irritate the respiratory tract. All handling must be performed in a certified chemical fume hood to prevent inhalation.[2][3]
Water Reactive Reacts violently with water, liberating toxic gas (likely Hydrogen Chloride).[4]This is a critical operational parameter. It dictates that the compound must be stored in a moisture-free environment, handled under inert atmosphere if possible, and that water must never be used for fire-fighting or spill cleanup.[5]

Mandatory Personal Protective Equipment (PPE) Protocol

Your personal protective equipment is your last line of defense. For this reagent, there is no room for compromise. The following PPE is mandatory for any procedure involving 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride.

PPE ComponentSpecificationJustification
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166, worn in conjunction with a full-face shield.[2][3]Goggles provide a seal around the eyes to protect from splashes. The face shield is critical to protect the rest of the face from splashes and the potential for energetic decomposition or reaction.[6]
Hand Protection Nitrile gloves (minimum thickness of 5 mil). Consider double-gloving.Sulfonyl chlorides can be insidious in their ability to permeate standard gloves. Always inspect gloves before use. Immediately remove and wash hands if contamination is suspected.[3] Contaminated gloves must be disposed of as hazardous waste.
Body Protection A chemical-resistant laboratory coat (not standard cotton). Long pants and fully enclosed, chemical-resistant shoes.A standard cotton lab coat offers minimal protection from a corrosive splash. A chemical-resistant coat will repel the chemical, providing precious seconds to get to an emergency shower.[3]
Respiratory Protection Not required for routine handling inside a certified fume hood.For spill cleanup or emergency situations outside a fume hood, a NIOSH-approved full-face respirator with cartridges appropriate for acid gases (e.g., ABEK filter type) is necessary.[4]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow is paramount. The following protocol breaks down the handling process into three distinct phases.

Workflow for Handling Reactive Sulfonyl Chlorides

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling & Reaction cluster_cleanup Phase 3: Decontamination & Disposal prep1 Verify Fume Hood Certification prep2 Don Full, Correct PPE prep1->prep2 prep3 Clear Workspace of Incompatibles (Water, Bases, etc.) prep2->prep3 prep4 Locate Emergency Equipment (Spill Kit, Shower, Eyewash) prep3->prep4 handle1 Work Within Fume Hood Sash at Lowest Practical Height prep4->handle1 handle2 Use Inert Atmosphere (N2/Ar) for Transfers handle1->handle2 handle3 Use Appropriate, Dry Glassware and Tools handle2->handle3 handle4 Perform Slow, Controlled Additions to Reaction handle3->handle4 clean1 Safely Quench Contaminated Glassware handle4->clean1 clean2 Wipe Down Fume Hood Surfaces clean1->clean2 clean3 Segregate Waste into Labeled Hazardous Waste Container clean2->clean3 clean4 Remove PPE and Wash Hands Thoroughly clean3->clean4

Caption: A three-phase workflow for safely managing reactive sulfonyl chlorides.

Detailed Protocol Steps:
  • Preparation Phase:

    • Verify Fume Hood: Ensure the chemical fume hood has been certified within the last year.[2]

    • Don PPE: Put on all required PPE as detailed in the table above.

    • Clear Workspace: Remove all unnecessary equipment and, critically, all sources of water and incompatible materials (bases, strong oxidizing agents, amines).

    • Locate Safety Equipment: Visually confirm the location and accessibility of the emergency shower, eyewash station, and a spill kit specifically designed for reactive chemicals.[5][7]

  • Handling Phase:

    • Containment: Perform all manipulations of the solid or its solutions within the fume hood, keeping the sash as low as possible.[6]

    • Inert Atmosphere: Due to its water reactivity, weigh and transfer the compound under a dry, inert atmosphere (like nitrogen or argon) whenever possible.

    • Dispensing: Use clean, dry glass or compatible plastic tools for transfers. Avoid metal spatulas which can be corroded.[3]

    • Reaction: When adding the sulfonyl chloride to a reaction mixture, do so slowly and in a controlled manner to manage the exothermic reaction.

  • Decontamination and Disposal Phase:

    • Quenching: Carefully and slowly add a quenching solution (e.g., a dilute solution of sodium bicarbonate) to any glassware containing residual reagent. This must be done in the fume hood, as the reaction will liberate gas.

    • Cleaning: Wipe down the surfaces of the fume hood and any equipment used.

    • Waste Disposal: All contaminated materials (gloves, absorbent pads, excess reagent) are considered hazardous waste.[1] They must be collected in a clearly labeled, sealed container for disposal by your institution's environmental health and safety department.[1]

    • Hygiene: After the procedure is complete and waste is secured, remove your PPE and wash your hands and arms thoroughly with soap and water.[1][8]

Emergency Response: Plan for the Unexpected

Spill Response

DO NOT USE WATER. [5]

  • For a Small Spill (inside a fume hood):

    • Alert colleagues in the immediate area.

    • Use a dry, inert absorbent material such as sand, dry lime, or soda ash to cover the spill.[5]

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by a wipe-down.

  • For a Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and contact your institution's emergency response team.

    • Do not attempt to clean it up yourself unless you are trained and equipped for a major hazardous material response.

First Aid

Immediate action is critical to mitigate injury.

  • Skin Contact: Go immediately to the safety shower.[7] Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By internalizing not just the steps but the scientific reasoning behind them, you empower yourself to work safely and effectively. This guide serves as a foundation for your laboratory's specific standard operating procedures.

References

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet: Pyridine-3-sulfonyl chloride hydrochloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzene Sulfonyl Chloride. Retrieved from [Link]

  • University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals. Retrieved from [Link]

  • A-Z Chemicals. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride?. Retrieved from [Link]

  • Sdfine. (n.d.). GHS Safety Data Sheet: SULPHURYL CHLORIDE. Retrieved from [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • The Ohio State University Chemistry Department. (n.d.). SOP 5: Standard Operating Procedure for Reactive Solids and Liquids. Retrieved from [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride
Reactant of Route 2
4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.